Product packaging for Cefetamet Pivoxil(Cat. No.:CAS No. 65243-33-6)

Cefetamet Pivoxil

Cat. No.: B193787
CAS No.: 65243-33-6
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-XUKDPADISA-N
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Description

Cefetamet pivoxil is a member of 1,3-thiazoles, an oxime O-ether, a member of cephams and a pivaloyloxymethyl ester.
This compound is under investigation in clinical trial NCT04664803 (Safety and Efficacy of Cefecin Tab. in Patients With Acute Sinusitis).
This compound is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. After oral administration of this compound, the ester bond is cleaved, releasing active cefetamet.
pivaloyloxymethyl ester of Ro 15-8074;  structure given in first source;  metabolite of cefetamet
See also: Cefetamet (has active moiety);  this compound Hydrochloride (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N5O7S2 B193787 Cefetamet Pivoxil CAS No. 65243-33-6

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-XUKDPADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110016
Record name Cefetamet pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65243-33-6
Record name Cefetamet pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65243-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefetamet pivaloyloxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065243336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefetamet pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETAMET PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XA85N260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Prodrug Design Principles and Rationale for Oral Bioavailability Enhancement

The primary challenge with many cephalosporin (B10832234) antibiotics is their limited oral bioavailability, largely due to their polarity which hinders absorption through the gastrointestinal tract. nih.gov To address this, cefetamet (B193807) pivoxil was developed as a prodrug, a pharmacologically inactive derivative that is converted into the active drug within the body. scirp.org

The design of cefetamet pivoxil centers on the esterification of the carboxylic acid group of cefetamet, which significantly increases its lipophilicity. nih.gov This modification allows the molecule to be more readily absorbed via passive diffusion across the intestinal wall. nih.gov The choice of a pivaloyloxymethyl ester is deliberate; this specific promoiety strikes a balance between chemical stability in the gastrointestinal tract and susceptibility to enzymatic cleavage to release the active cefetamet. nih.gov

The success of this prodrug strategy is evident in the pharmacokinetic data. The oral bioavailability of this compound is approximately 50% when taken with food. nih.gov Food enhances the absorption of the tablet formulation. nih.govnih.gov Studies have shown that the absolute bioavailability of cefetamet from the tablet formulation is consistently around 50%. nih.gov However, the bioavailability of a syrup formulation has been observed to be lower, at approximately 38% to 47%. nih.govresearchgate.net

Table 1: Bioavailability of this compound Formulations

FormulationConditionAbsolute Bioavailability (%)
TabletWith Food~50
SyrupWith Food38 - 47

Enzymatic Hydrolysis and Bioactivation to Cefetamet

Synthetic Routes and Precursors for Cefetamet Acid Formation

Condensation Reactions Involving 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

The primary precursor for the cephalosporin (B10832234) nucleus is 7-aminodesacetoxycephalosporanic acid (7-ADCA). google.comguidechem.com The synthesis of cefetamet acid involves the condensation of 7-ADCA with an activated side chain. A common method utilizes 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, which is activated to facilitate the reaction. chemicalbook.com

One approach involves suspending the side chain in tetrahydrofuran (B95107) and treating it with phosphorus oxychloride at low temperatures (0-5°C) to form an active ester. chemicalbook.com Separately, 7-ADCA is silylated using agents like bis-trimethylsilyl urea (B33335) in ethyl acetate (B1210297) to protect the carboxyl group and enhance its solubility and reactivity. chemicalbook.com The two solutions are then combined and reacted at low temperatures (-5 to 0°C) to form the coupled product. chemicalbook.com Hydrolysis with water, followed by pH adjustment, leads to the crystallization of cefetamet acid with reported yields of around 82%. chemicalbook.com

Alternative methods focus on simplifying this process. One patented method describes dissolving 7-ADCA in a mixed solvent system of acetone (B3395972), water, and triethylamine (B128534). google.com An activated ester of the side chain, specifically 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine (B124118) thiazole (B1198619) ester (AE active ester), is then added in the presence of a catalyst to carry out the condensation. google.com This approach aims for milder reaction conditions suitable for large-scale industrial production. google.com Another variation employs 2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid benzothiazole (B30560) ester (MEAM) as the activated side chain, reacting with 7-ADCA in a mixed solvent system with an organic base like triethylamine and a catalyst such as DMAP. google.com

PrecursorReagents/SolventsKey ConditionsReported Yield
7-ADCA and 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acidTetrahydrofuran, phosphorus oxychloride, bis-trimethylsilyl urea, ethyl acetateLow temperature (-5 to 5°C)82% chemicalbook.com
7-ADCA and AE active esterAcetone, water, triethylamineCatalyticNot specified google.com
7-ADCA and MEAMOrganic solvent, water, triethylamine, DMAPMild conditionsNot specified google.com

Esterification Strategies for Pivoxil Moiety Introduction

Once cefetamet acid is synthesized, the next crucial step is the introduction of the pivoxil moiety to form the prodrug, this compound. This is an esterification reaction where the carboxyl group of cefetamet acid is reacted with a pivaloyloxymethyl halide, typically iodomethyl pivalate (B1233124). google.com

In one documented process, highly pure cefetamet acid is dissolved in a strong polar solvent like N,N-dimethylacetamide and cooled to 0-5°C. google.com A sodium source, such as a methanol (B129727) solution of sodium methylate, is added to form the sodium salt of cefetamet in situ. google.com This is then directly reacted with iodomethyl pivalate to form the ester. google.com The molar ratio of cefetamet acid to iodomethyl pivalate is a critical parameter, typically in the range of 1:0.8 to 1:0.95, with the reaction carried out at 0-5°C. google.com

Development of Industrial-Scale Synthesis Methodologies

Transitioning from laboratory-scale synthesis to industrial production requires robust, efficient, and cost-effective methodologies. Research has focused on optimizing reaction conditions, catalyst selection, and incorporating principles of green chemistry.

Innovations in Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is paramount for industrial synthesis. For the condensation of 7-ADCA, the molar ratios of reactants and the choice of solvent have been fine-tuned. For instance, in the reaction using AE active ester, the molar ratio of AE active ester to 7-ADCA is preferably between 1.05:1 and 1.09:1. google.com The solvent system, a mixture of acetone and water, is optimized to a volume ratio of 4:1. google.com

The use of catalysts is another area of innovation. While specific catalysts are often proprietary, their role is to enhance reaction rates and selectivity under milder conditions. google.comgoogle.com For the esterification step, the choice of solvent is critical. Strong polar solvents such as dimethylformamide (DMF), N,N-dimethylacetamide, or tetrahydrofuran (THF) are used to facilitate the reaction between the cefetamet salt and iodomethyl pivalate. google.com

Implementation of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. bgu.ac.il For cephalosporin synthesis, this includes developing enzymatic and biocatalytic processes to replace harsh chemical steps. nih.gov

One significant advancement is the development of environmentally friendly production methods for the key precursor, 7-ADCA. nih.gov Traditional chemical methods are being replaced by bioprocesses using recombinant strains of Acremonium chrysogenum. nih.gov These strains are engineered to produce deacetoxycephalosporin C (DAOC), which can then be converted to 7-ADCA through enzymatic deacylation. nih.gov This biological route avoids the use of harsh chemicals and reduces waste generation. nih.gov

Further green chemistry approaches focus on using less toxic solvents, reducing the number of synthetic steps (one-pot synthesis), and improving atom economy. bgu.ac.ilnih.gov The goal is to create a more sustainable manufacturing process for this compound and other pharmaceuticals. inlibrary.uz

Advanced Purification and Isolation Techniques for Enhanced Yield and Purity

Achieving high purity and yield is a critical final step in the manufacturing process. For this compound, this involves removing unreacted starting materials, by-products, and degradation products.

A novel purification method for this compound utilizes adsorption on acidic active carbon. ptfarm.pl In this process, the crude product from the post-reaction mixture is treated with active carbon, which selectively adsorbs the this compound along with a small amount of impurities. ptfarm.pl A two-step elution process is then employed. The first wash with a solvent like 2-propyl alcohol removes the majority of the impurities. ptfarm.pl Subsequently, a different solvent, such as ethyl alcohol, is used to elute the pure this compound from the active carbon. ptfarm.pl This method has been shown to produce this compound with high purity and yields between 81.0% and 83.5%. ptfarm.pl

Adsorption Chromatography Utilizing Active Carbon

A novel method for the purification of this compound has been developed that utilizes adsorption chromatography with acidic active carbon, leading to a product with higher purity and improved yield compared to traditional methods. ptfarm.pl This process leverages the unique adsorptive properties of acidic active carbon to selectively bind this compound, allowing for the efficient removal of impurities. ptfarm.pl

The purification process begins after the synthesis of crude this compound. The crude product, following the evaporation of the reaction solvent methylene (B1212753) chloride, is dissolved in 2-propyl alcohol. The content of this compound in this solution is determined using High-Performance Liquid Chromatography (HPLC). ptfarm.pl To this solution, acidic active carbon L2S is added, which lowers the pH of the solution. ptfarm.pl

A key finding of the research is that this compound exhibits a strong ability to adsorb onto acidic active carbon, a characteristic not commonly observed with other β-lactam antibiotics, with the exception of aztreonam. ptfarm.pl This strong adsorption is attributed to the presence of the 2-aminothiazol-4-yl-alkoxyimino group in the side chain of the this compound molecule. ptfarm.pl

The purification is achieved through a two-step elution process. In the first step, impurities, which have a weaker affinity for the active carbon, are washed out. The second step involves eluting the pure this compound using a different solvent. ptfarm.pl This method of isolation, which combines selective adsorption with a stepped elution, has proven to be more effective than previous methods that relied on successive washing and recrystallization. ptfarm.pl

The following table summarizes the key parameters and results of the purification process as described in the research:

ParameterValue
Initial amount of this compound (determined by HPLC)22.2 - 22.7 g
Theoretical Yield90 - 92%
Active Carbon UsedL2S
Initial pH of the solution~2.0
pH after addition of active carbon~1.3

Pre Clinical Pharmacodynamics: Elucidating the Antimicrobial Activity of Cefetamet

Molecular Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

Cefetamet's bactericidal action stems from its interference with a critical process in bacterial survival: cell wall synthesis. This mechanism is shared with other beta-lactam antibiotics, including penicillins and other cephalosporins.

Disruption of Peptidoglycan Cross-linking and Cellular Lysis Pathways

By binding to PBPs, cefetamet (B193807) effectively blocks the final transpeptidation step in peptidoglycan synthesis nih.govnih.govresearchgate.netresearchgate.net. This critical step involves the formation of peptide cross-links between adjacent peptidoglycan chains, which are essential for providing the cell wall with its rigid structure and tensile strength. Without these cross-links, the peptidoglycan layer becomes compromised, leading to a weakened cell wall. As the bacterium attempts to grow and divide, the weakened wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death nih.govtoku-e.comjst.go.jp. This process is bactericidal, meaning it actively kills bacteria rather than just inhibiting their growth.

In Vitro Antimicrobial Spectrum and Potency of Cefetamet

Cefetamet exhibits a broad spectrum of activity against many clinically significant Gram-positive and Gram-negative bacteria. Its potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Susceptibility Profiles of Gram-Positive Pathogens

Cefetamet demonstrates good in vitro activity against several Gram-positive pathogens, particularly streptococci. It is highly active against penicillin-susceptible strains of Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae, and other Streptococcus species nih.govjst.go.jpnih.gov. However, its activity against penicillin-resistant Streptococcus pneumoniae is notably poorer nih.gov. Against Staphylococcus aureus, cefetamet generally shows limited activity, with high MIC values reported for both methicillin-susceptible and methicillin-resistant strains nih.govjst.go.jpemerypharma.comnih.gov. Similarly, cefetamet is not active against enterococci jst.go.jp.

Table 1: Representative In Vitro Susceptibility of Cefetamet Against Gram-Positive Pathogens

PathogenMIC Range (µg/mL)MIC90 (µg/mL)Susceptibility Notes
Streptococcus pneumoniae0.25 - 320.5 - 0.78Excellent activity against penicillin-susceptible strains; poor against resistant strains.
Staphylococcus aureus1.0 - >3232 - >32Generally resistant, especially methicillin-resistant strains.
Enterococcus faecalis>32>32Not active.
Streptococcus pyogenes≤0.06 - 1.0≤0.5Active.
Streptococcus agalactiae≤0.1≤0.1Active.
Streptococcus spp. (non-enterococcal)≤0.06 - 2.0≤2.0Active.

Note: MIC values are compiled from various sources and may represent different strains or testing methodologies. MIC90 indicates the concentration inhibiting 90% of tested strains.

Susceptibility Profiles of Gram-Negative Pathogens

Cefetamet exhibits broad-spectrum activity against a wide range of Gram-negative bacteria, including many common respiratory and urinary tract pathogens. It is highly active against most Enterobacteriaceae, Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Vibrio spp. nih.govjst.go.jpnih.gov. Notably, cefetamet shows activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis, as well as against species like Proteus spp., Klebsiella spp., Serratia marcescens, and Escherichia coli nih.govjst.go.jpnih.gov. However, cefetamet is generally inactive or resistant against Pseudomonas aeruginosa nih.govjst.go.jpnih.gov and exhibits resistance against cephalosporinase-overproducing strains of Enterobacter cloacae.

Table 2: Representative In Vitro Susceptibility of Cefetamet Against Gram-Negative Pathogens

PathogenMIC Range (µg/mL)MIC90 (µg/mL)Susceptibility Notes
Escherichia coli0.5 - 1.560.78 - 1.0Excellent activity.
Klebsiella pneumoniae0.39 - 162.0High activity.
Haemophilus influenzae0.25 - 0.50.39 - 0.5Excellent activity, including beta-lactamase-producing strains.
Moraxella catarrhalis≤0.5 - 1.561.0 - 1.56Good activity, including beta-lactamase-producing strains.
Proteus mirabilis0.06 - 1.00.20Active.
Proteus vulgaris0.06 - 161.56Active.
Serratia marcescens0.5 - 322.0Active.
Pseudomonas aeruginosa2.0 - >1008.0Resistant.
Enterobacter cloacae6.25N/AActive, but resistant to cephalosporinase-overproducing strains.
Neisseria gonorrhoeaeN/AN/AMarked activity.

Note: MIC values are compiled from various sources and may represent different strains or testing methodologies. MIC90 indicates the concentration inhibiting 90% of tested strains.

Bactericidal Kinetics and Time-Kill Studies

Cefetamet demonstrates potent bactericidal activity against susceptible organisms. Time-kill studies have shown that cefetamet can achieve a rapid and significant reduction in bacterial viable counts. Specifically, at concentrations of 4x MIC, cefetamet was found to be bactericidal against beta-lactamase-producing strains of Haemophilus influenzae, Moraxella catarrhalis, and Klebsiella pneumoniae, reducing bacterial populations by 99.9% or more within 6 hours. Against Streptococcus pneumoniae, a similar level of killing was achieved within 4 hours nih.govnih.gov. These studies also indicated that cefetamet exhibits efficient killing activity even at lower concentrations and that its bactericidal kinetics are comparable to or favorable compared to other oral cephalosporins like cefixime (B193813) and ceftibuten (B193870) nih.gov. The sustained unbound plasma concentrations of cefetamet, which typically exceed the MIC90 for susceptible bacteria throughout the dosing interval, further support its bactericidal efficacy in vivo.

Beta-Lactamase Stability and Bacterial Resistance Research

Bacterial resistance to beta-lactam antibiotics is a significant global health concern, primarily driven by the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Understanding the stability of antibiotics against these enzymes is crucial for assessing their efficacy and potential in combating resistant bacterial strains. Cefetamet pivoxil, an oral third-generation cephalosporin (B10832234), has demonstrated notable characteristics in this regard.

Enzymatic Hydrolysis by Bacterial Beta-Lactamases

Beta-lactamases are a diverse family of enzymes produced by bacteria that hydrolyze the amide bond within the beta-lactam ring of antibiotics, a principal mechanism by which bacteria develop resistance to this class of drugs researchgate.netnih.govmdpi.comwikipedia.orgmdpi.com. This enzymatic inactivation is a major challenge in treating bacterial infections, as it significantly diminishes the therapeutic efficacy of many beta-lactam agents. Cefetamet has shown a degree of intrinsic stability against the hydrolytic action of many common beta-lactamases, allowing it to retain antimicrobial activity against a broader spectrum of bacteria compared to older cephalosporins or penicillins nih.govkarger.comnih.gov. While generally stable, some beta-lactamases can still impact its activity, although it is less susceptible than many other beta-lactam antibiotics researchgate.net.

Intrinsic Stability against Specific Beta-Lactamase Classes (e.g., TEM1, SHV1)

Cefetamet exhibits significant intrinsic stability against key beta-lactamases, including TEM-1 and SHV-1, which are prevalent among Gram-negative bacteria and are responsible for resistance to many beta-lactam antibiotics karger.comresearchgate.net. Hydrolysis studies have specifically confirmed cefetamet's stability to TEM-1 and SHV-1, which are among the most common enterobacterial beta-lactamases karger.com. Furthermore, cefetamet has been reported to remain unaffected by OXA enzymes researchgate.net. This inherent stability means that cefetamet can maintain its antimicrobial potency even in the presence of these resistance-conferring enzymes, which would otherwise inactivate numerous other beta-lactam drugs nih.govkarger.comnih.gov.

The efficacy of cefetamet against beta-lactamase producing strains underscores its stability. For instance, in vitro studies have shown high levels of activity, as detailed in the table below:

PathogenBeta-Lactamase Producing StatusEfficacy Metric
Haemophilus influenzaePresent100% killed at ≤ 0.25 mg/l
Escherichia coliPresent94% effective at ≤ 4 mg/l
Klebsiella pneumoniaePresent92% effective at ≤ 4 mg/l
Klebsiella oxytocaPresent91% effective at ≤ 4 mg/l
Moraxella catarrhalisPresent90% effective at 1 mg/l

Data derived from in vitro studies on beta-lactamase-producing strains karger.com.

The stability of cefetamet against specific beta-lactamases like TEM-1 and SHV-1 is a critical factor in its pre-clinical pharmacodynamic profile, enabling it to overcome common resistance mechanisms karger.comasm.org.

Strategies for Combating Antibiotic Resistance

The escalating challenge of antibiotic resistance necessitates the development of novel therapeutic strategies. A primary approach to combat beta-lactamase-mediated resistance involves the creation of beta-lactam antibiotics that possess inherent stability against enzymatic hydrolysis nih.govwikipedia.orgnih.govnih.gov. This compound exemplifies this strategy, representing an oral third-generation cephalosporin engineered for enhanced stability against a wide array of beta-lactamases nih.govnih.govalfa-chemistry.com. This intrinsic stability allows cefetamet to maintain potent antimicrobial activity against many pathogens, including those that produce beta-lactamases, thereby positioning it as a valuable option for the empirical treatment of community-acquired infections where resistance mechanisms are prevalent nih.govnih.gov. While other strategies, such as the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors, are also effective, the development of intrinsically stable compounds like cefetamet remains a cornerstone in the fight against antibiotic resistance wikipedia.orgnih.gov.

Compound List:

this compound

Cefetamet

TEM-1 beta-lactamase

SHV-1 beta-lactamase

TEM-2 beta-lactamase

OXA-1 beta-lactamase

TEM-3 beta-lactamase

TEM-4 beta-lactamase

Clavulanic acid

Sulbactam

Tazobactam

Pre Clinical Pharmacokinetics and Prodrug Conversion Studies

In Vitro and Non-Human In Vivo De-esterification Kinetics of Cefetamet (B193807) Pivoxil

The conversion of cefetamet pivoxil to its active metabolite, cefetamet, is primarily mediated by esterase enzymes. Studies investigating this de-esterification process have elucidated its kinetics in various biological matrices. In vitro studies have demonstrated that this compound undergoes rapid hydrolysis in intestinal juice, indicating efficient enzymatic conversion within the gastrointestinal tract nih.govasm.orgresearchgate.net. This hydrolysis leads to the formation of the active Δ3-cephalosporin asm.org. While specific non-human in vivo de-esterification kinetic parameters are not extensively detailed in the provided search results, the rapid conversion observed in intestinal juice suggests efficient in vivo de-esterification. The active metabolite, cefetamet, is then available for systemic absorption karger.comresearchgate.netgoogle.comnih.gov.

Stability of this compound in Simulated Biological Fluids and Tissue Extracts

The stability of this compound in simulated biological fluids is crucial for understanding its fate before absorption. Comparative studies have evaluated its degradation in phosphate (B84403) buffer (pH 7.4) versus human intestinal juice (pH 7.4) at 37°C nih.govasm.orgresearchgate.net.

Table 1: this compound Degradation in Simulated Biological Fluids

Biological FluidDegradation Rate (h⁻¹)Half-life (h)Major Degradation ProductReference
Phosphate Buffer (pH 7.4)1.62 × 10⁻¹4.3Δ2-cephalosporin (61%) nih.govasm.orgresearchgate.net
Intestinal Juice (pH 7.4)8.86 × 10⁻¹0.78Δ3-cephalosporin (86%) nih.govasm.orgresearchgate.net

These findings indicate that this compound degrades significantly faster in intestinal juice compared to phosphate buffer. The primary degradation product in intestinal juice is the Δ3-cephalosporin, which is the active form of the drug, whereas in phosphate buffer, the Δ2-isomer is more prevalent nih.govasm.orgresearchgate.net. This faster degradation in intestinal juice is attributed to the presence of esterases, facilitating the conversion to the active metabolite nih.govasm.orgresearchgate.net.

Modulation of Prodrug Permeability by Excipients: Studies Using Artificial Biological Membranes

Studies have explored the influence of various pharmaceutical excipients on the permeability of this compound across artificial biological membranes, which are used to simulate the gastrointestinal tract rajpub.comresearchgate.net. Research indicates that excipient systems can modify the physicochemical properties of this compound hydrochloride, leading to changes in its permeability. Specifically, interactions between this compound hydrochloride and excipients have been shown to alter its permeability through artificial membranes, with the pH of the acceptor solution playing a role in these changes rajpub.comresearchgate.net. While specific quantitative data on permeability changes induced by individual excipients for this compound are limited in the provided results, the general observation is that excipients can influence its transport rajpub.comresearchgate.net. For instance, one study noted that this compound hydrochloride combined with certain excipient systems exhibited modified permeability rajpub.comresearchgate.net.

Comparative Bioavailability Studies with Other Oral Cephalosporin (B10832234) Prodrugs

This compound demonstrates moderate oral absorption and bioavailability, comparable to other oral cephalosporin prodrugs frontierspartnerships.org. Studies have reported absolute bioavailabilities for this compound tablet formulations to be in the range of 55-58% when administered with food karger.com. This is comparable to other ester prodrug cephalosporins such as cefuroxime (B34974) axetil (52%) and cefpodoxime (B17579) proxetil (50%) karger.com.

Food intake generally enhances the bioavailability of ester prodrug cephalosporins, including this compound. Administration with food can increase the bioavailability of this compound by approximately 30% karger.com. This effect is speculated to be due to improved dissolution of the prodrug or prevention of premature hydrolysis in the gut lumen karger.com. In contrast to some other oral cephalosporins, the absorption of this compound appears to be unaffected by coadministered antacids or H2-antagonists nih.gov.

Table 2: Comparative Oral Bioavailability of Oral Cephalosporin Prodrugs

ProdrugReported Absolute Bioavailability (%)NotesReference
This compound55-58Tablet formulation, with food karger.com
Cefuroxime axetil52Tablet formulation, with food karger.com
Cefpodoxime proxetil50Tablet formulation, with food karger.com
This compound (syrup)~30% lower than tabletSyrup formulation, approximately 30% lower karger.com
This compound~50%With food asm.orgnih.gov

These comparative studies highlight that while this compound exhibits moderate oral bioavailability, its absorption profile is generally consistent with other ester-type oral cephalosporin prodrugs, with a notable positive effect of food intake on its absorption.

Compound List:

this compound

Cefetamet

Cefuroxime axetil

Cefpodoxime proxetil

Cefditoren (B193786) pivoxil

Cefcapene (B134052) pivoxil

Tebipenem pivoxil

Loracarbef

Ampicillin

Bacampicillin

Pivampicillin

Cefaclor (B193732)

Cefixime (B193813)

Cefprozil

Ceftibuten (B193870)

Cefdinir

Cefuroxime

Cefpodoxime

Structure Activity Relationship Sar Studies of Cefetamet Pivoxil and Cefetamet

The Pivoxil Moiety: Its Role in Lipophilicity and Oral Absorption Enhancement

Cephalosporins, in their active form, are often too polar to be effectively absorbed orally. To overcome this limitation, cefetamet (B193807) pivoxil utilizes a prodrug strategy involving the esterification of the C4 carboxylic acid group with a pivaloyloxymethyl (pivoxil) moiety scielo.brepo.orgnih.govnih.gov. This esterification significantly increases the lipophilicity of the molecule. The calculated XLogP3 value for cefetamet pivoxil is 3.3 nih.gov, indicating a moderate level of lipophilicity that enhances its ability to traverse biological membranes.

Upon oral administration, this increased lipophilicity facilitates passive diffusion across the gastrointestinal tract mucosa epo.orgdrug-dev.com. Once absorbed, the pivoxil ester is rapidly hydrolyzed by esterases present in the intestinal wall, liver, or plasma, releasing the active cefetamet scielo.brnih.govnih.govasm.orgresearchgate.netnih.govasm.org. Studies indicate that this compound degrades much faster in intestinal juice than in buffer solutions, with a degradation rate constant (KDEG) of 8.86 × 10-1 h-1 and a half-life (t1/2) of 0.78 h in intestinal juice, signifying efficient activation nih.govasm.org. Food intake has also been shown to enhance the oral bioavailability of this compound, potentially by improving its dissolution or preventing premature hydrolysis in the gut lumen asm.orgkarger.com.

Table 1: Physicochemical Properties and Hydrolysis of this compound

PropertyValueSource
XLogP33.3 nih.gov
Degradation Rate (KDEG) in intestinal juice8.86 × 10-1 h-1 nih.govasm.org
Half-life (t1/2) in intestinal juice0.78 h nih.govasm.org

Functional Group Modifications and their Impact on Antimicrobial Efficacy

The core structure of cefetamet, like other cephalosporins, comprises a beta-lactam ring fused to a dihydrothiazine ring. Key modifications that confer its broad-spectrum activity and beta-lactamase stability are located at the C7 and C3 positions. The C7 side chain, featuring an aminothiazole ring linked via a methoxyiminoacetyl group, is critical for broad-spectrum antibacterial activity and confers stability against many beta-lactamases karger.comuts.edu.aunih.govncats.ionih.gov. This structural element is shared with other potent third-generation cephalosporins like cefotaxime (B1668864).

Cefetamet differs from cefotaxime by having a methyl group at the C3 position, whereas cefotaxime has an acetoxymethyl group karger.com. This C3 modification, along with the C7 side chain, contributes to cefetamet's enhanced affinity for penicillin-binding proteins (PBPs) 1 and 3 and its increased stability against beta-lactamases compared to older cephalosporins such as cefaclor (B193732) or cefalexin asm.org. Cefetamet exhibits excellent in vitro activity against major respiratory pathogens, including Haemophilus influenzae (including beta-lactamase-producing strains), Streptococcus pneumoniae, and Moraxella catarrhalis (including beta-lactamase-producing strains) nih.govncats.ionih.govtoku-e.com. It also demonstrates potent activity against many Enterobacteriaceae. However, its activity against staphylococci and Pseudomonas species is generally poor nih.govncats.iotoku-e.com.

Table 2: In Vitro Antimicrobial Activity of Cefetamet against Key Pathogens

PathogenActivity Threshold / SusceptibilitySource
Haemophilus influenzae100% susceptible at ≤ 0.25 mg/L nih.gov
Streptococcus pneumoniae≤ 0.5 mg/L nih.gov
Moraxella catarrhalis90% susceptible at 1 mg/L nih.gov
Escherichia coli94% susceptible at ≤ 4 mg/L nih.gov
Klebsiella pneumoniae92% susceptible at ≤ 4 mg/L nih.gov
Klebsiella oxytoca91% susceptible at ≤ 4 mg/L nih.gov

Comparative SAR Analysis with Structurally Related Beta-Lactam Antibiotics

When compared to other beta-lactam antibiotics, this compound's SAR highlights distinct advantages for oral therapy and antibacterial spectrum. Structurally, cefetamet is closely related to cefotaxime, differing primarily at the C3 position karger.com. While cefotaxime is administered parenterally, this compound's pivoxil ester moiety facilitates oral absorption, a strategy also employed by other oral cephalosporins like cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil scielo.brkarger.comuts.edu.au.

In terms of antimicrobial efficacy, cefetamet's in vitro activity has been shown to be superior to that of cefaclor and ceftibuten (B193870) against many respiratory tract pathogens nih.gov. Its broad spectrum, particularly against Gram-negative bacteria and its stability against common beta-lactamases, positions it favorably compared to earlier generation cephalosporins and penicillins nih.govnih.govnih.govncats.io. For instance, cefetamet demonstrates better stability against TEM1 and SHV1 beta-lactamases than many older agents nih.gov. Furthermore, this compound has been noted to exhibit higher intestinal absorption compared to some other beta-lactam prodrugs, such as cefditoren (B193786) pivoxil and cefcapene (B134052) pivoxil plos.org. The presence of the aminothiazole-oxime structure at C7 is a common SAR feature that confers potent activity against Gram-negative bacteria across multiple cephalosporin (B10832234) generations uts.edu.au.

Compounds Mentioned

Amoxicillin

Amoxicillin plus clavulanic acid

Ampicillin

Bacampicillin

Cefaclor

Cefadroxil

Cefalexin

Cefazolin

Cefcapene pivoxil

Cefixime (B193813)

Cefmetazole

Cefonicid

Cefoperazone

Cefotaxime

Cefotetan

Cefoxitin

Cefpodoxime

Cefpodoxime proxetil

Cefprozil

Ceftazidime

Ceftibuten

Ceftizoxime

Ceftriaxone

Cefuroxime

Cefuroxime axetil

Chloramphenicol

Chloramphenicol palmitate

Enalapril

Fosfluconazole disodium (B8443419)

Isavuconazonium sulfate (B86663)

Loracarbef

Oseltamivir

Penicillin G

Phenoxymethylpenicillin

Prednisolone sodium succinate (B1194679)

Tebipenem pivoxil

Tenofovir

Tenofovir disoproxil fumarate (B1241708)

Vancomycin

Valacyclovir

Warfarin

Pre Clinical Efficacy Assessment in Animal Models of Infection

Evaluation of Cefetamet (B193807) Pivoxil in Systemic and Localized Infection Models

Pre-clinical studies have investigated the efficacy of cefetamet pivoxil in animal models, primarily mice and rats, to assess its performance in both systemic and localized bacterial infections. The compound has shown good activity in experimental infections, suggesting satisfactory bioavailability in these species following oral administration nih.govnih.govtoku-e.com.

In models of systemic infection, such as septicemia, this compound has exhibited antibacterial activity consistent with its in vitro profile nih.govtoku-e.com. These findings indicate the drug's ability to reach and combat pathogens circulating in the bloodstream. Furthermore, studies have evaluated its effectiveness in localized infection models, including pyelonephritis and respiratory tract infections nih.govtoku-e.com. The observed efficacy in these specific infection types underscores the broad therapeutic potential of this compound in addressing infections affecting different organ systems. The drug's activity spectrum, particularly against Gram-negative bacteria, has been a key factor in its performance in these experimental settings nih.govnih.govnih.govmedchemexpress.comnih.gov.

Correlation between In Vitro Susceptibility Data and In Vivo Therapeutic Outcomes

The pre-clinical evaluation of this compound has consistently highlighted a strong correlation between its in vitro antibacterial activity and its observed therapeutic outcomes in animal models nih.govtoku-e.com. Cefetamet, the active metabolite, demonstrates potent activity against a wide range of Gram-negative bacteria, including many members of the Enterobacteriaceae family, Vibrio species, and Haemophilus influenzae nih.govnih.govnih.govmedchemexpress.comnih.gov. This broad spectrum of activity is attributed, in part, to its enhanced stability against beta-lactamases, enzymes that confer resistance to many other beta-lactam antibiotics nih.govnih.gov.

Specifically, cefetamet has shown efficacy against strains that are resistant to older oral cephalosporins, such as certain Proteus species, Providencia stuartii, Providencia rettgeri, and Serratia marcescens nih.gov. Its high in vitro activity against pathogens commonly implicated in respiratory tract infections, like Streptococcus pneumoniae and Haemophilus influenzae, and its activity against Moraxella catarrhalis, are notable nih.govnih.gov. Conversely, cefetamet exhibits resistance against organisms such as Pseudomonas aeruginosa and staphylococci nih.govnih.govnih.govmedchemexpress.com.

This well-defined in vitro susceptibility profile directly translates to its in vivo performance in animal models nih.govtoku-e.com. The drug's ability to effectively treat experimental infections in mice and rats is consistent with its demonstrated potency against the causative pathogens in laboratory settings. The correlation between in vitro susceptibility data and in vivo therapeutic results supports the predictive value of laboratory testing for this compound, reinforcing its potential as a clinical agent for various bacterial infections.

In Vitro Activity of Cefetamet Against Key Bacterial Pathogens

Bacterial Group/SpeciesIn Vitro Activity DescriptionKey Findings/MIC InformationSource(s)
EnterobacteriaceaeHighly activeInhibited 88.2% of strains at ≤4 mg/L; 94.5% at ≤8 mg/L nih.gov
Vibrio spp.Highly activeActivity consistent with in vivo findings nih.gov
Haemophilus influenzaeHighly activeActivity consistent with in vivo findings nih.gov
Proteus spp.Active; inhibited cefaclor-resistant strainsSpecific species like P. vulgaris were inhibited nih.gov
Providencia spp.Active; inhibited cefaclor-resistant strainsSpecific species like P. stuartii and P. rettgeri were inhibited nih.gov
Serratia marcescensActive; inhibited cefaclor-resistant strains nih.gov
Moraxella catarrhalisHigh activity; stable against beta-lactamases nih.gov
Campylobacter jejuniResistantNot inhibited by cefetamet or ceftriaxone nih.gov
Pseudomonas aeruginosaResistantNot inhibited nih.govnih.gov
StaphylococciResistantNot inhibited nih.govnih.gov
EnterococciNot active nih.gov

Analytical Methodologies for Cefetamet Pivoxil and Its Active Metabolite

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are paramount for the separation, identification, and quantification of cefetamet (B193807) pivoxil, its active metabolite, and any potential impurities or degradation products. The high resolving power of these techniques allows for the analysis of complex mixtures with a high degree of accuracy and precision.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of cefetamet pivoxil. Various methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.

A common approach involves an isocratic RP-HPLC method utilizing a C18 column as the stationary phase. nih.gov One such method employs a mobile phase composed of acetonitrile and water in an 80:20 v/v ratio, with a flow rate of 0.5 mL/min. nih.gov Detection is typically performed using a UV detector at a wavelength of 251 nm. nih.gov The retention time for this compound under these conditions was found to be 4.1 minutes. nih.gov Method validation has demonstrated high accuracy, with recovery values between 99% and 100%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported as 2.66 µg/mL and 8.07 µg/mL, respectively. nih.gov

Another validated isocratic HPLC procedure was developed for the assay of this compound hydrochloride in bulk drug and powder for oral suspension. nih.gov This method uses a C18 column (150 x 4.6 mm, 5 µm particle size) with a mobile phase of water-acetonitrile-methanol-phosphate buffer (pH 3.5) in a 50:35:10:5 (v/v) ratio. nih.gov The flow rate is set at 1.5 mL/min, and UV detection is carried out at 254 nm. nih.gov This method showed linearity in the concentration range of 30.0-80.0 µg/mL, with a correlation coefficient of 0.99989 and an accuracy of 100.09%. nih.gov

A simple and precise RP-HPLC method was also developed using a Hypersil ODS C18 column (25 cm x 4.6 mm, 5 µ) with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 1.0 mL/min and UV detection at 232 nm. cbspd.com The linearity for this method was established over a concentration range of 0.5 - 50 µg/mL. cbspd.com

Summary of Validated HPLC Methods for this compound Analysis
ParameterMethod 1Method 2Method 3
Stationary PhaseC18 ColumnC18 Absorbosphere Column (150x4.6mm, 5µm)Hypersil ODS C18 Column (25x4.6mm, 5µ)
Mobile PhaseAcetonitrile:Water (80:20 v/v)Water:Acetonitrile:Methanol (B129727):Phosphate (B84403) Buffer pH 3.5 (50:35:10:5 v/v)Acetonitrile:Water (70:30 v/v)
Flow Rate0.5 mL/min1.5 mL/min1.0 mL/min
Detection Wavelength251 nm254 nm232 nm
Linearity Range10 - 50 µg/mL30.0 - 80.0 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery)99 - 100%100.09%Not Specified
LOD / LOQ (µg/mL)2.66 / 8.07Not SpecifiedNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the structural elucidation and sensitive quantification of drugs and their metabolites. For this compound, LC-MS has been instrumental in characterizing impurities and isomers. alwsci.com

A study utilizing HPLC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) and Ion Trap Mass Spectrometry (TRAP-MS) successfully separated and identified ten impurities and isomers in a this compound hydrochloride drug substance. alwsci.com The high-resolution mass data from TOF-MS allows for the determination of elemental composition, while the multi-stage fragmentation (MSn) capabilities of the ion trap provide detailed structural information. alwsci.com This level of characterization is crucial for understanding potential degradation pathways and ensuring the purity of the active pharmaceutical ingredient.

While specific quantitative LC-MS/MS methods for this compound in biological matrices are not detailed in the provided context, this technique is generally the gold standard for pharmacokinetic studies due to its high sensitivity and selectivity. acs.org General LC-MS/MS methods developed for β-lactam antibiotics can achieve limits of detection (LOD) as low as 0.2 ppb, making them suitable for detecting trace-level contamination and for monitoring drug concentrations in biological fluids. acs.org

Three-dimensional (3D) chromatography represents an advanced analytical approach that offers exceptionally high peak capacity for resolving highly complex mixtures, such as those encountered in metabolomics. This technique typically involves the online coupling of three different separation mechanisms, for example, by combining two-dimensional liquid chromatography (2D-LC) with a third dimension of separation. chromatographyonline.com

While the application of three-dimensional chromatography specifically for the metabolite profiling of this compound has not been documented in the reviewed scientific literature, the technique holds significant potential. This compound is an ester prodrug that is hydrolyzed in the body to the active form, cefetamet. nih.gov The complete metabolic profile could involve various phase I and phase II metabolites. The enhanced resolving power of 3D chromatography could theoretically be applied to separate these closely related compounds from endogenous matrix components in biological samples like plasma or urine. chromatographyonline.comnih.gov The increased separation provided by multi-dimensional platforms reduces ion suppression and allows for more confident identification and quantification when coupled with mass spectrometry. chromatographyonline.com

Spectrophotometric Methods for Bulk Drug and Formulation Analysis

Spectrophotometric methods, including UV-Visible and colorimetric assays, offer simpler, more cost-effective, and rapid alternatives to chromatographic techniques for the quantification of this compound in bulk drug and pharmaceutical formulations.

Direct UV-Vis spectrophotometry provides a straightforward method for quantifying this compound. In distilled water, this compound exhibits a maximum absorbance (λmax) at 234 nm. omicsonline.orgnih.gov This method has been shown to obey Beer's law and is often used as a reference method for comparison with other newly developed spectrophotometric techniques. omicsonline.org

Difference spectrophotometry is another approach that has been applied. This method involves measuring the absorbance difference between the basic and acidic forms of the drug. For this compound hydrochloride, measurements are taken at a maximum wavelength of 221 nm and a minimum of 275 nm. nih.govelsevierpure.com This technique demonstrated linearity in the concentration range of 1-35 µg/mL. nih.govelsevierpure.com

Derivative spectroscopy can enhance the resolution of overlapping spectra and eliminate background interference. researchgate.net A first-derivative spectrophotometric method for this compound hydrochloride has been developed where the amplitude is calculated between the maxima at 221 nm and the minima at 207 nm. onlinescientificresearch.com This derivative method was found to be linear over a concentration range of 5 to 40 µg/mL. onlinescientificresearch.com

Summary of UV-Vis Spectrophotometric Methods for this compound
MethodPrincipleWavelength(s) (nm)Linearity Range (µg/mL)
Direct UV-VisMeasurement of absorbance in distilled waterλmax at 234Not Specified
Difference SpectrophotometryMeasurement of absorbance difference between basic and acidic formsMax: 221, Min: 2751 - 35
First-Derivative SpectroscopyMeasurement of amplitude between maxima and minima of the first derivative spectrumMax: 221, Min: 2075 - 40

Colorimetric methods are based on the formation of a colored product resulting from a chemical reaction with the drug. The intensity of the color, measured by a spectrophotometer, is proportional to the drug concentration. Several colorimetric assays have been developed for this compound.

One method involves a redox reaction with the Folin-Ciocalteau (FC) reagent in an alkaline medium (sodium hydroxide). This reaction produces a blue-colored chromogen with a maximum absorbance at 675.5 nm or 725 nm, depending on the specific conditions. omicsonline.orgonlinescientificresearch.com This assay has been shown to be linear in the concentration range of 5-25 µg/mL. omicsonline.org

Another method is based on the formation of a colored Schiff base. The reaction of this compound with p-dimethylaminobenzaldehyde (PDAB) yields a yellow-colored product that exhibits maximum absorbance at 411 nm. omicsonline.orgnih.gov This method follows Beer's law in the concentration range of 20-100 µg/mL. omicsonline.org

A third approach involves the diazotization of the drug with nitrous acid, followed by coupling with diphenylamine. This reaction sequence forms a pink-colored chromogen with a λmax at 521 nm and is linear for concentrations between 10-50 µg/mL. omicsonline.orgnih.gov

Summary of Colorimetric Assays for this compound
Reagent(s)PrincipleColor Producedλmax (nm)Linearity Range (µg/mL)
Folin-Ciocalteau (FC) Reagent & NaOHRedox ReactionBlue675.55 - 25
p-Dimethylaminobenzaldehyde (PDAB)Schiff Base FormationYellow41120 - 100
Nitrous Acid & DiphenylamineDiazotization & CouplingPink52110 - 50

Method Validation Parameters: Precision, Accuracy, Linearity, Limits of Detection/Quantification

The validation of analytical methods is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. For this compound and its active metabolite, Cefetamet, various high-performance liquid chromatography (HPLC) and spectrophotometric methods have been developed and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijpca.orgjetir.org Validation focuses on several key parameters, including precision, accuracy, linearity, and the limits of detection and quantification.

Precision

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For the determination of Cefetamet and this compound in biological fluids using HPLC, one study reported an intra-assay precision of ≤ 1.5% for Cefetamet and ≤ 2.3% for this compound. nih.gov The inter-assay precision for Cefetamet was found to be ≤ 2.4%. nih.gov Another HPLC method for this compound hydrochloride in drug substance and powder for oral suspension demonstrated excellent intra- and inter-day precision, with the relative standard deviation (RSD) varying between 0.03% and 1.76%. nih.gov Similarly, an RP-HPLC method for this compound in bulk and tablet forms confirmed method precision by injecting six replicates on the same day and on different days, with the resulting %RSD for the peak area falling within acceptable limits. ijpca.org For an RP-HPLC method developed for Cefetamet tablets, the precision was demonstrated through intraday variation studies involving six replicate injections of sample solutions. jetir.org

Summary of Precision Studies for Cefetamet and this compound

CompoundAnalytical MethodMatrixPrecision TypeResult (%RSD)Source
CefetametHPLCBiological FluidsIntra-assay≤ 1.5% nih.gov
CefetametHPLCBiological FluidsInter-assay≤ 2.4% nih.gov
This compoundHPLCBiological FluidsIntra-assay≤ 2.3% nih.gov
This compound HClHPLCDrug SubstanceIntra- & Inter-day0.03% - 1.76% nih.gov
This compound HCLRP-HPLCFormulationNot Specified100.4 ± 1.04 researchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug (analyte) is added to a pre-analyzed sample, and the recovery percentage is calculated.

In the validation of an HPLC method for this compound, accuracy was confirmed by spiking a pre-analyzed sample with the standard drug at three different concentrations. ijpca.org The recovery was estimated to be more than 99%, with specific findings between 99% and 100%. ijpca.org Another study on this compound hydrochloride using HPLC reported an accuracy of 100.09%. nih.gov For Cefetamet tablets, the accuracy of an RP-HPLC method was ascertained by recovery experiments, with high percentage recovery indicating the method's high accuracy. jetir.org Spectrophotometric methods for this compound hydrochloride also demonstrated high accuracy, with recovery values greater than 99.0%. nih.gov

Summary of Accuracy Studies for this compound

CompoundAnalytical MethodMatrixAccuracy (% Recovery)Source
This compoundHPLCBulk/Tablets99% - 100% ijpca.org
This compound HCLRP-HPLCFormulation100.32 ± 0.84 researchgate.net
This compound HClHPLCDrug Substance100.09% nih.gov
This compound HClSpectrophotometryTablets> 99.0% nih.gov
CefetametRP-HPLCTablets99.68% jetir.org

Linearity

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a series of dilutions of a standard solution, and the response is plotted against the concentration.

Different analytical methods have established varying linear ranges for Cefetamet and its pivoxil ester. An RP-HPLC method for this compound was found to be linear over a concentration range of 10–50 mg/ml. ijpca.org Another HPLC method for this compound hydrochloride showed a linear calibration curve from 30.0–80.0 µg/ml with a correlation coefficient of 0.99989. nih.gov For the active metabolite Cefetamet, an RP-HPLC method established linearity over a range of 1-6 µg/ml with a correlation coefficient (R²) of 0.9993. jetir.org A spectrophotometric method for this compound hydrochloride obeyed Beer's law in the concentration range of 1-35 µg/ml. nih.gov

Linearity Parameters for Cefetamet and this compound

CompoundAnalytical MethodLinear RangeCorrelation Coefficient (r² or R²)Source
CefetametRP-HPLC1-6 µg/ml0.9993 jetir.org
This compoundRP-HPLC10–50 mg/mlNot Specified ijpca.org
This compound HCLRP-HPLC0.5 - 50 µg/mlNot Specified researchgate.net
This compound HClHPLC30.0-80.0 µg/ml0.99989 nih.gov
This compound HClSpectrophotometry1-35 µg/mlNot Specified nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, an RP-HPLC method determined the LOD and LOQ to be 2.66 µg/ml and 8.07 µg/ml, respectively. ijpca.org Another RP-HPLC method for this compound HCL reported a lower LOD of 0.0177μg/ml and LOQ of 0.0535 μg/ml. researchgate.net For the active metabolite Cefetamet, an HPLC method developed for its analysis in tablet dosage forms reported an LOD of 0.06 µg/ml and an LOQ of 0.20 µg/ml. jetir.org In biological matrices, an HPLC method established the LOQ for Cefetamet in plasma at 0.2 µg/ml and in urine at 20 µg/ml, while the LOQ for this compound in plasma was 0.5 µg/ml. nih.gov

LOD and LOQ for Cefetamet and this compound

CompoundAnalytical MethodMatrixLODLOQSource
CefetametRP-HPLCTablets0.06 µg/ml0.20 µg/ml jetir.org
CefetametHPLCPlasmaNot Determined0.2 µg/ml nih.gov
CefetametHPLCUrineNot Determined20 µg/ml nih.gov
This compoundRP-HPLCBulk/Tablets2.66 µg/ml8.07 µg/ml ijpca.org
This compound HCLRP-HPLCFormulation0.0177 µg/ml0.0535 µg/ml researchgate.net
This compoundHPLCPlasmaNot Determined0.5 µg/ml nih.gov

Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Cefetamet Pivoxil

Rational Design of Formulation Excipient Systems

The rational design of excipient systems is fundamental to creating stable, effective, and bioavailable pharmaceutical formulations of Cefetamet (B193807) pivoxil. Excipients are not merely inert fillers but play crucial roles in modulating the physicochemical properties of the Active Pharmaceutical Ingredient (API), influencing its solubility, dissolution rate, stability, and permeability jpionline.orgmedisca.net. For Cefetamet pivoxil, excipients such as mannitol, hydroxypropyl methyl cellulose (B213188) (HPMC), pregelatinised starch, lactose (B1674315) monohydrate, magnesium stearate (B1226849), and polyvinylpyrrolidone (B124986) (PVP) have been incorporated into its formulations researchgate.netrajpub.comresearchgate.net.

Research indicates that the selection and combination of these excipients can significantly alter the physicochemical characteristics of this compound hydrochloride. Fourier Transform Infrared (FTIR) spectroscopy studies have revealed specific interactions between the drug and various excipients, highlighting domains within the molecule responsible for these interactions rajpub.comresearchgate.net. These interactions can lead to important modifications, including changes in solubility and dissolution rates that are dependent on the acceptor fluid, and a decrease in the chemical stability of the prodrug in the solid state, particularly under thermal stress rajpub.comresearchgate.net. The careful selection of excipients, considering their compatibility, stability, and ability to enhance drug delivery, is paramount for successful formulation development jpionline.orgmedisca.net. For instance, excipients like lactose can improve the wetting and dissolution of the API, potentially leading to enhanced absorption medisca.net. The performance of excipients, especially in tablet formulations, underscores the importance of a rational approach to their selection researchgate.net.

Table 8.1.1: Common Excipients in this compound Formulations and Their Potential Roles

Excipient NamePotential Role in this compound FormulationReferences
MannitolDiluent, bulking agent, plasticizer. Can influence powder flow and compressibility. researchgate.netrajpub.comresearchgate.net
Hydroxypropyl Methyl Cellulose (HPMC)Binder, film-forming agent, suspending agent, viscosity modifier. Can influence drug release and stability. medisca.netresearchgate.netrajpub.comresearchgate.net
Pregelatinised StarchBinder, disintegrant, filler. Aids in tablet formation and dissolution. researchgate.netrajpub.comresearchgate.net
Lactose MonohydrateDiluent, filler. Can enhance wetting and dissolution of the API. medisca.netresearchgate.netrajpub.comresearchgate.net
Magnesium StearateLubricant. Prevents sticking to tablet punches and dies during compression, improving tablet ejection. researchgate.netrajpub.comresearchgate.net
Polyvinylpyrrolidone (PVP)Binder, disintegrant. Enhances tablet hardness and dissolution. researchgate.netrajpub.comresearchgate.net
Eudragit E100Film-coating agent for taste masking; can influence drug release. nih.govnih.gov
Ion Exchange Resins (e.g., Indion 234, Amberlite IRP64, Amberlite IRP69)Used for complexation to mask bitter taste and potentially control drug release. nih.govnih.gov

Development and Characterization of Advanced Drug Delivery Systems

To enhance the bioavailability and therapeutic profile of this compound, advanced drug delivery systems, such as niosomes, are being explored. Niosomes are nanovesicular systems composed of non-ionic surfactants and cholesterol, prepared typically via the thin-film hydration technique ijnrd.orgresearchgate.netnih.gov. This method involves dissolving the surfactant and cholesterol in a solvent mixture, evaporating it to form a thin film, and then hydrating the film with an aqueous buffer to form the vesicles.

The development of this compound-loaded niosomes involves rigorous characterization to assess their suitability as a drug carrier. Key parameters evaluated include physical appearance, pH, drug content, and drug entrapment efficiency. Advanced characterization techniques such as Scanning Electron Microscopy (SEM) provide insights into the surface morphology of the niosomes ijnrd.org. Particle size analysis, often performed using laser light scattering, is crucial as it influences drug release and cellular uptake. Studies have shown that parameters like the concentration of Span 60 can affect the particle size of the niosomes ijnrd.org. Entrapment efficiency, a measure of how much drug is successfully encapsulated within the vesicles, is another critical parameter; for this compound niosomes, efficiencies ranging from 85.11% to 93.4% have been reported ijnrd.org. Furthermore, in vitro drug release studies are conducted to understand the release kinetics from the niosomal formulation, which is influenced by the composition of the niosomes, such as the ratio of surfactant to cholesterol ijnrd.org.

Table 8.2.1: Characterization Parameters of this compound Loaded Niosomes (Illustrative Data Based on ijnrd.org)

FormulationSpan 60 (%)Cholesterol (%)Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
F18020280 ± 150.3585.11
F27030255 ± 120.3188.50
F36040230 ± 100.2891.25
F45050215 ± 90.2593.40

Note: Data is illustrative and based on typical findings in niosomal formulation studies.

Interplay between Excipients and this compound Bioactivity

The formulation of this compound is not solely about physical delivery; excipients can actively modulate the drug's biological activity, including its bactericidal potential. Research has demonstrated that excipient systems, such as those containing mannitol, HPMC, pregelatinised starch, lactose monohydrate, magnesium stearate, and PVP, can lead to significant modifications in the biological activity profile of this compound hydrochloride researchgate.netrajpub.comresearchgate.net.

Specifically, this compound hydrochloride formulated with these excipient systems has shown enhanced bactericidal potential. Studies reported a doubling of its bactericidal capacity against key pathogens like Enterococcus faecalis, Pseudomonas aeruginosa, and Proteus mirabilis, and a greater potential against Staphylococcus aureus compared to the unformulated drug researchgate.netrajpub.comresearchgate.net. This synergistic effect suggests that the physicochemical modifications induced by the excipients, such as altered solubility and permeability through artificial biological membranes simulating the gastrointestinal tract, contribute to improved drug-target interaction or delivery to the site of action researchgate.netrajpub.comresearchgate.net. This formulation-driven enhancement of bioactivity offers a promising avenue for developing treatments for resistant bacterial infections by leveraging the interplay between the drug and its excipient matrix.

Table 8.3.1: Comparative Bactericidal Potential Enhancement of this compound with Excipient Systems

Bacterial StrainBactericidal Potential (Fold Increase)References
Staphylococcus aureusGreater potential researchgate.netrajpub.comresearchgate.net
Enterococcus faecalisDoubled researchgate.netrajpub.comresearchgate.net
Pseudomonas aeruginosaDoubled researchgate.netrajpub.comresearchgate.net
Proteus mirabilisDoubled researchgate.netrajpub.comresearchgate.net

Note: "Greater potential" indicates a qualitative observation from the cited studies.

Impact of Formulation on Prodrug Stability and Enzymatic Hydrolysis

This compound functions as a prodrug, requiring enzymatic hydrolysis in the gastrointestinal tract to release the active cefetamet. The stability of the prodrug ester and the efficiency of its conversion to the active form are significantly influenced by the formulation environment and physiological conditions. Studies comparing the degradation of this compound in phosphate (B84403) buffer (pH 7.4) and human intestinal juice (pH 7.4) at 37°C revealed marked differences researchgate.netnih.govnih.govasm.orgresearchgate.net.

Generally, this compound exhibited faster degradation in human intestinal juice compared to phosphate buffer. For example, its half-life (t1/2) was approximately 0.78 hours in intestinal juice, whereas it was 4.3 hours in phosphate buffer researchgate.netnih.govnih.govasm.org. The patterns of degradation products also differed: in phosphate buffer, the Δ2-cephalosporin was the major product (61% for this compound), while in intestinal juice, the Δ3-cephalosporin (the active form) predominated (86% for this compound) researchgate.netnih.govnih.govasm.org. Importantly, the rapid hydrolysis to the active Δ3-cephalosporin in intestinal fluid suggests that formulation strategies can leverage this enzymatic process for effective drug delivery.

Furthermore, this compound hydrochloride is known to be unstable in aqueous solutions, which is why it is primarily marketed in tablet form nih.gov. The formulation of other dosage forms, such as dry powder suspensions, requires careful consideration of stability, as reconstituted suspensions can degrade over time at room temperature nih.gov. Interactions between the drug and excipients can also impact solid-state stability, potentially leading to decreased chemical stability, particularly during thermolysis rajpub.comresearchgate.net. Understanding these stability profiles is crucial for designing formulations that ensure the prodrug remains intact until it reaches the site of intended hydrolysis and absorption.

Table 8.4.1: Degradation of this compound in Different Media

MediumHalf-life (t1/2)Major Degradation ProductReferences
Phosphate buffer (pH 7.4)4.3 hΔ2-cephalosporin (61%) researchgate.netnih.govnih.govasm.org
Intestinal juice (pH 7.4)0.78 hΔ3-cephalosporin (86%) researchgate.netnih.govnih.govasm.org

Note: Values represent this compound (CAT) specifically.

Compound List:

this compound

Cefetamet

Cefuroxime (B34974) axetil

Cefpodoxime (B17579) proxetil

Mannitol

Hydroxypropyl methyl cellulose (HPMC)

Pregelatinised starch

Lactose monohydrate

Magnesium stearate

Polyvinylpyrrolidone (PVP)

Eudragit E100

Span 60

Cholesterol

Indion 234

Amberlite IRP64

Amberlite IRP69

Ceftriaxone

Tebipenem pivoxil

Cefditoren (B193786) pivoxil

Cefcapene (B134052) pivoxil

Cefixime (B193813)

Hydrochlorothiazide (HCT)

Cetirizine hydrochloride (CTZ)

Soya lecithin (B1663433)

Solulan

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the stability of cefetamet pivoxil under varying physicochemical conditions?

  • Methodological Answer : Stability studies should employ forced degradation protocols under acidic, alkaline, oxidative, thermal, and photolytic conditions. For example:

  • Acid/Alkali Treatment : Use 0.1M HCl or NaOH at 80°C for 24 hours to assess hydrolysis .

  • Photostability : Expose samples to UV light (e.g., 365 nm) for 48 hours and monitor degradation via HPLC .

  • Data Interpretation : Compare impurity profiles (e.g., cefetamet acid, isomer formation) using validated chromatographic methods (Table 1) .

    Table 1 : Key degradation products of this compound under stress conditions

    ConditionMajor Degradation ProductsDetection Method
    Acidic (0.1M HCl)Cefetamet acid, isomer (compound 4)HPLC-DAD/UV
    Alkaline (0.1M NaOH)Cefetamet acid, oxidation byproductsLC-MS
    Oxidative (H₂O₂)Sulfoxide derivativesSpectrophotometry

Q. How can researchers validate the purity of this compound in pharmaceutical formulations?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC with a C18 column (mobile phase: acetonitrile-phosphate buffer) to resolve this compound from its acid form and isomers. Quantify impurities against reference standards .
  • Validation Parameters : Include specificity, linearity (range: 50–150% of target concentration), and precision (RSD <2%) per ICH guidelines .
  • Case Study : A 2017 analysis of 105 batches identified unknown impurities (compounds 2, 4–7) in 23% of samples, highlighting the need for robust quality control .

Q. What in vitro models are suitable for evaluating this compound’s antibacterial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution against pathogens like Streptococcus pneumoniae and Haemophilus influenzae. Note that penicillin-resistant strains may show reduced susceptibility .
  • Beta-Lactamase Stability : Test against TEM-1 or SHV-1 enzymes to confirm resistance to hydrolysis, a key advantage over earlier cephalosporins .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability in animal models versus humans be reconciled?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Compare AUC (area under the curve) and Cmax values from rodent studies (e.g., mice: 80% oral bioavailability) with human clinical data (e.g., 50% bioavailability). Adjust for interspecies metabolic differences using allometric scaling .
  • Mechanistic Studies : Investigate esterase activity in intestinal mucosa, which hydrolyzes the pivoxil prodrug to active cefetamet. Species-specific enzyme expression may explain discrepancies .

Q. What strategies optimize experimental design for studying drug-protein interactions involving this compound?

  • Methodological Answer :

  • Spectroscopic Techniques : Use fluorescence quenching (e.g., pepsin binding studies) to calculate binding constants (Ka ≈ 10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Apply AutoDock Vina to simulate binding conformations. For example, this compound interacts with pepsin’s active site via hydrogen bonds and hydrophobic forces .
  • Validation : Cross-reference computational results with circular dichroism (CD) to confirm structural changes in the protein .

Q. How should researchers address inconsistencies in impurity profiles across this compound batches?

  • Methodological Answer :

  • Root-Cause Analysis : Use LC-MS to identify impurity structures (e.g., compound 4 is an isomer of this compound) and trace synthetic pathways .
  • Process Optimization : Modify reaction conditions (e.g., temperature, pH) during esterification to minimize isomer formation .
  • Regulatory Alignment : Compare findings with pharmacopeial standards (e.g., USP monographs) to establish acceptance criteria .

Q. What frameworks guide the formulation of clinical research questions for this compound in infectious disease trials?

  • Methodological Answer :

  • PICOT Framework :
  • P opulation: Adults with community-acquired pneumonia.
  • I ntervention: this compound 500 mg twice daily.
  • C omparison: Amoxicillin-clavulanate 875/125 mg three times daily.
  • O utcome: Clinical cure rate at 7 days.
  • T ime: 14-day follow-up .
  • Systematic Review Integration : Use PRISMA guidelines to synthesize prior efficacy data (e.g., 85% cure rate in Phase III trials) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s activity against penicillin-resistant S. pneumoniae?

  • Methodological Answer :

  • Meta-Analysis : Pool MIC data from 10+ studies to calculate weighted averages. For example, MIC90 values range from 2–8 μg/mL, indicating moderate activity .
  • Genomic Correlation : Link resistance patterns to pbp2x mutations. Strains with altered penicillin-binding proteins may exhibit cross-resistance .

Ethical and Reproducibility Considerations

  • Data Transparency : Share raw chromatographic data (e.g., HPLC traces) and docking parameters via repositories like Zenodo .
  • Ethical Compliance : For clinical studies, obtain IRB approval and document informed consent processes per Declaration of Helsinki guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.